2,3-Dihydroxy-5-nitrobenzaldehyde
Overview
Description
2,3-Dihydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO5. It is characterized by the presence of two hydroxyl groups and a nitro group attached to a benzaldehyde core. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydroxy-5-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . This process generates reactive oxygen species, which can contribute to oxidative stress and inflammation .
Mode of Action
DHNB acts as a potent inhibitor of XO . It interacts with the enzyme and inhibits its activity, thereby reducing the production of uric acid and reactive oxygen species . This inhibition is time-dependent and similar to that of allopurinol, a commonly used drug for gout .
Biochemical Pathways
By inhibiting XO, DHNB affects the purine metabolism pathway . This results in a decrease in the production of uric acid, a key contributor to conditions such as gout and hyperuricemia . Additionally, the reduction in reactive oxygen species production can help alleviate oxidative stress and inflammation .
Result of Action
The inhibition of XO by DHNB leads to a decrease in uric acid levels and reactive oxygen species production . This can help manage conditions such as gout and hyperuricemia, and potentially reduce oxidative stress and inflammation .
Action Environment
The action, efficacy, and stability of DHNB can be influenced by various environmental factors. For instance, it is recommended to store DHNB in an inert atmosphere at 2-8°C to maintain its stability
Biochemical Analysis
Cellular Effects
It’s hypothesized that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It’s hypothesized that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dihydroxy-5-nitrobenzaldehyde typically involves the nitration of 2,3-dihydroxybenzaldehyde. One common method includes the reaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride . Another method involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using hydrobromic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amine derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
2,3-Dihydroxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,3-Dihydroxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,4-Dihydroxy-5-nitrobenzaldehyde: Similar structure but with different positioning of hydroxyl groups, leading to variations in reactivity and applications.
2-Hydroxy-5-nitrobenzaldehyde: Contains only one hydroxyl group, affecting its chemical properties and uses.
Properties
IUPAC Name |
2,3-dihydroxy-5-nitrobenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)2-6(10)7(4)11/h1-3,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSROOBIOOCHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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